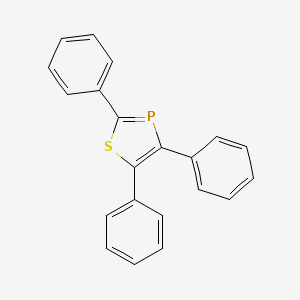
2,4,5-Triphenyl-1,3-thiaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-1,3-thiaphosphole is an organophosphorus compound characterized by a thiaphosphole ring substituted with three phenyl groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-1,3-thiaphosphole typically involves the reaction of a suitable phosphine precursor with sulfur and phenyl-substituted reagents. One common method includes the cyclization of a phosphine sulfide with phenyl-substituted acetylenes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triphenyl-1,3-thiaphosphole can undergo various chemical reactions, including:
Oxidation: The thiaphosphole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiaphosphole ring to its corresponding phosphine derivative.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,4,5-Triphenyl-1,3-thiaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, particularly in the development of new pharmaceuticals and therapeutic agents.
Industry: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4,5-Triphenyl-1,3-thiaphosphole exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
In Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light-emitting processes.
In Biological Systems: Its potential bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors, though detailed mechanisms are still under investigation.
Comparison with Similar Compounds
2,4,5-Triphenyl-1,3-phosphole: Similar structure but lacks the sulfur atom, leading to different electronic properties.
2,4,5-Triphenyl-1,3-oxaphosphole: Contains an oxygen atom instead of sulfur, affecting its reactivity and applications.
2,4,5-Triphenyl-1,3-selenaphosphole:
Uniqueness: 2,4,5-Triphenyl-1,3-thiaphosphole is unique due to the presence of the sulfur atom in the thiaphosphole ring, which imparts distinct electronic and chemical properties compared to its oxygen and selenium analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
113347-85-6 |
|---|---|
Molecular Formula |
C21H15PS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-1,3-thiaphosphole |
InChI |
InChI=1S/C21H15PS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
IPCFAHIPZZLNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
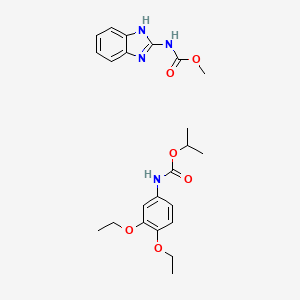
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)

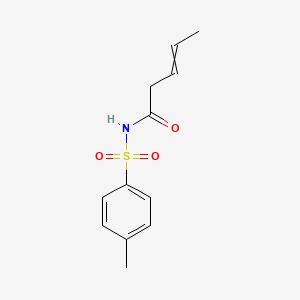
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
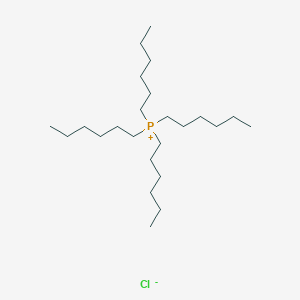
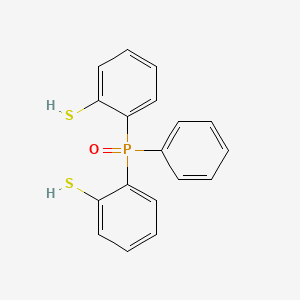
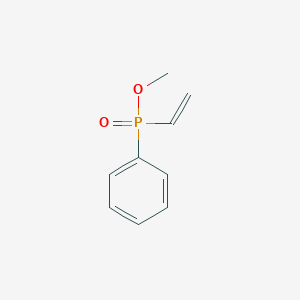
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
